1-ethyl-1H-pyrrolo[3,2-c]pyridin-6-amine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-ethylpyrrolo[3,2-c]pyridin-6-amine |
InChI |
InChI=1S/C9H11N3/c1-2-12-4-3-7-6-11-9(10)5-8(7)12/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
LIHQSKASZOSUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CN=C(C=C21)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-ethyl-1H-pyrrolo[3,2-c]pyridin-6-amine lies in its potential as an anticancer agent. A study synthesized a series of derivatives based on this compound, which were evaluated for their activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. The results indicated that many derivatives exhibited moderate to excellent antitumor activities, with some compounds showing IC50 values as low as 0.12 μM, indicating potent efficacy against tumor growth .
Inhibition of Fibroblast Growth Factor Receptors
Another promising application is the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in tumor proliferation and survival. Compounds derived from this compound have shown potent inhibitory activity against FGFRs, making them potential candidates for targeted cancer therapies. One specific derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation .
Antidiabetic Properties
Research has also indicated that pyrrolo[3,4-c]pyridine derivatives can exhibit antidiabetic activity. These compounds have been shown to stimulate glucose uptake in muscle and fat cells without affecting insulin levels, thus enhancing insulin sensitivity. This mechanism could be beneficial for developing treatments for type 2 diabetes .
Antimycobacterial and Antiviral Activities
Beyond anticancer and antidiabetic properties, derivatives of this compound have shown potential as antimycobacterial and antiviral agents. Their ability to target various pathogens makes them valuable in addressing infectious diseases .
Structural Properties and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with diverse substituents to enhance biological activity. The synthetic pathways often utilize methods such as Suzuki cross-coupling reactions to achieve the desired structural modifications .
Case Studies
Comparison with Similar Compounds
Key Findings and Structure-Activity Relationships (SAR)
- Substituent Effects :
- Alkyl Groups : Ethyl (parent compound) balances lipophilicity and steric hindrance, while bulkier groups (isopropyl, cyclopentyl) improve target specificity but may reduce bioavailability .
- Heteroaromatic Additions : Pyrimidine and oxazole substituents enhance solubility and binding affinity through hydrogen bonding .
- Core Modifications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-ethyl-1H-pyrrolo[3,2-c]pyridin-6-amine?
- Methodology : Multicomponent reactions (MCRs) are efficient for constructing pyrrolopyridine scaffolds. For example, meglumine-catalyzed MCRs in ethanol at room temperature (e.g., using aldehydes, hydrazine, and acetonitrile derivatives) can yield structurally related amines . Adapt this protocol by substituting ethyl groups at the pyrrolo nitrogen and optimizing reaction times (e.g., 300 min stirring at RT). Purification via silica gel chromatography with chloroform or ethyl acetate is typical.
Q. How should researchers handle and store this compound safely?
- Protocol :
- Storage : Keep in a sealed container under inert gas (N₂/Ar) in a cool (<25°C), dry, and ventilated area.
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust/steam.
- Emergency Measures : For skin/eye contact, rinse with water for ≥15 min. Collect spills with absorbent materials and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and ethyl/amine groups (δ 1.1–3.5 ppm). For example, the ethyl group may appear as a triplet (J=7.0 Hz) near δ 1.3–1.5 ppm .
- HRMS : Confirm molecular weight (e.g., C₉H₁₂N₄: 176.12 g/mol) with ESI or EI ionization.
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can substituent electronic effects impact the synthesis of pyrrolopyridine derivatives?
- Analysis : Electron-withdrawing groups (EWGs) on aryl aldehydes or acetonitriles may reduce reaction yields due to steric hindrance or resonance destabilization. For instance, electron-donating groups (EDGs) on phenylacetonitriles can lead to side reactions, requiring adjusted stoichiometry or alternative catalysts (e.g., AgOAc for oxidations) . Monitor by TLC and optimize using fractional factorial design.
Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine amines?
- Approach :
- Purity Verification : Re-analyze samples via HPLC and HRMS to rule out impurities (e.g., unreacted starting materials).
- Assay Validation : Use multiple cytotoxicity assays (e.g., SRB for protein content, MTT for mitochondrial activity) to cross-validate IC₅₀ values. SRB assays are stable, visible to the naked eye, and compatible with high-throughput screening .
- Structural Analogues : Compare activity with derivatives (e.g., 6-methyl or trifluoromethyl variants) to identify pharmacophore requirements .
Q. How can researchers optimize catalytic systems for regioselective functionalization?
- Guidelines :
- Metal Catalysts : Test Pd/Cu or Fe-based systems for C–N coupling at the 6-amine position. For example, iron catalysts enable diyne-cyanamides coupling to form 2-aminopyridines .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures to prevent decomposition.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation or cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
